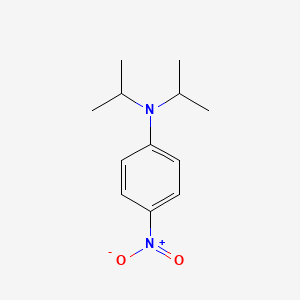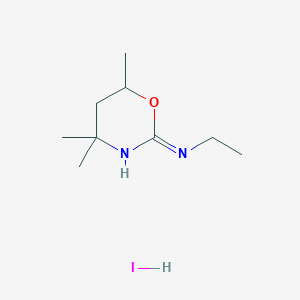
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a heterocyclic ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine with hydriodic acid under controlled conditions. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Another compound with a similar structure but different functional groups.
4,4,6-Trimethyl-2-alkylamino-5,6-dihydro-4H-1,3-oxazine: A related compound with variations in the alkylamino group.
Uniqueness
5,6-Dihydro-2-ethylamino-4,4,6-trimethyl-4H-1,3-oxazine hydriodide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
37723-93-6 |
|---|---|
Fórmula molecular |
C9H19IN2O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
N-ethyl-4,4,6-trimethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C9H18N2O.HI/c1-5-10-8-11-9(3,4)6-7(2)12-8;/h7H,5-6H2,1-4H3,(H,10,11);1H |
Clave InChI |
WFWQFNYHPPKWAP-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1NC(CC(O1)C)(C)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


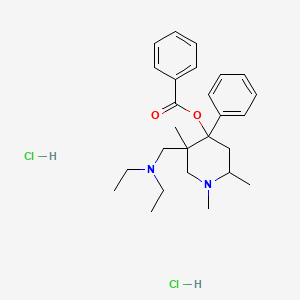
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

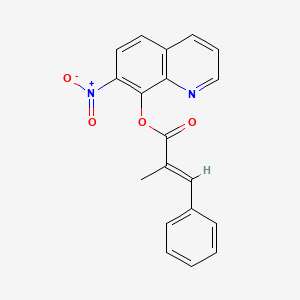
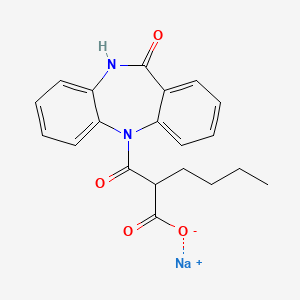


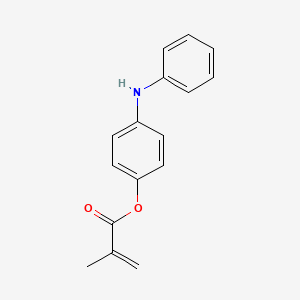
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
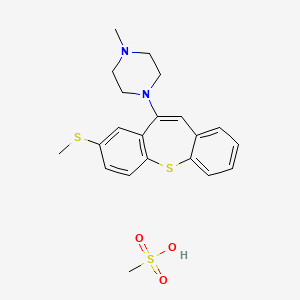

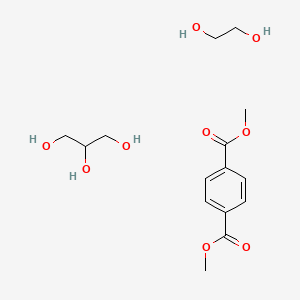
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
